4-O-hexopyranosylhex-2-ulofuranose

API purity crystalline lactulose formulation development

4-O-Hexopyranosylhex-2-ulofuranose (CAS 4618-18-2), commonly known as lactulose, is a synthetic disaccharide composed of galactose and fructose linked via a β-1,4-glycosidic bond (systematic name: 4-O-β-D-galactopyranosyl-D-fructofuranose). It is a keto-analogue of lactose that is neither hydrolyzed nor absorbed in the human small intestine, reaching the colon intact where it undergoes bacterial fermentation.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B7934784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-hexopyranosylhex-2-ulofuranose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2
InChIKeyJCQLYHFGKNRPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-Hexopyranosylhex-2-ulofuranose (Lactulose): Procurement-Relevant Identity and Physicochemical Baseline


4-O-Hexopyranosylhex-2-ulofuranose (CAS 4618-18-2), commonly known as lactulose, is a synthetic disaccharide composed of galactose and fructose linked via a β-1,4-glycosidic bond (systematic name: 4-O-β-D-galactopyranosyl-D-fructofuranose) . It is a keto-analogue of lactose that is neither hydrolyzed nor absorbed in the human small intestine, reaching the colon intact where it undergoes bacterial fermentation [1]. The compound is commercially available in two principal forms: a concentrated syrup (typically 50–67% w/w lactulose with significant quantities of lactose, galactose, and epilactose) and a high-purity crystalline powder (≥98–99% lactulose) [2]. With a molecular formula of C₁₂H₂₂O₁₁, molecular weight of 342.30 Da, and a melting point of approximately 169 °C (decomposition), crystalline lactulose is a white to almost white powder freely soluble in water .

Why In-Class Substitution of 4-O-Hexopyranosylhex-2-ulofuranose Is Scientifically Unsound


Although lactitol is frequently positioned as a direct substitute for lactulose in hepatic encephalopathy and constipation protocols, the two non-absorbable disaccharides are not pharmacologically interchangeable. A double-blind, placebo-controlled comparative study by Ballongue et al. demonstrated that lactulose produces significantly more pronounced changes in colonic microflora composition than lactitol at equivalent doses (2 × 10 g/day), with greater increases in probiotic bacteria and larger reductions in putrefactive organisms [1]. Furthermore, key regulatory pharmacopoeial specifications differ markedly: crystalline lactulose API carries a purity specification of ≥98–99% with tightly controlled related-substance limits (galactose ≤16%, lactose ≤12%, epilactose ≤8%, fructose ≤1%), whereas commercial lactulose syrups contain only 50–67% lactulose alongside substantial quantities of contaminating sugars that can confound experimental readouts and introduce batch-to-batch variability [2]. For procurement decisions in research, pharmaceutical development, or industrial formulation, substitution without accounting for these quantitative differences in purity, microflora impact, and physicochemical form can invalidate experimental reproducibility and alter clinical efficacy.

Quantitative Differentiation Evidence for 4-O-Hexopyranosylhex-2-ulofuranose: Comparator-Anchored Procurement Data


Crystalline Purity ≥98% Versus Liquid Syrup: A Formulation-Critical Differentiation for 4-O-Hexopyranosylhex-2-ulofuranose

The crystalline powder form of 4-O-hexopyranosylhex-2-ulofuranose (lactulose) achieves a purity of ≥98–99% (HPLC), whereas the liquid syrup form—the standard commercial alternative—contains only 50–67% lactulose with mandatory pharmacopoeial allowance for up to 16% galactose, 12% lactose, 8% epilactose, and 1% fructose as related substances [1]. This difference is not marginal: for a target dose of 10 g lactulose, the syrup delivers approximately 3.3–6.0 g of non-lactulose sugars, whereas the crystalline powder delivers ≤0.2 g of impurities [2].

API purity crystalline lactulose formulation development pharmacopoeial compliance

Colonic Microflora Modulation: 4-O-Hexopyranosylhex-2-ulofuranose Produces More Pronounced Changes Than Lactitol at Equivalent Dosing

In a randomized, double-blind, placebo-controlled trial in 36 healthy volunteers, lactulose (2 × 10 g/day for 4 weeks) produced significantly greater quantitative shifts in colonic microbiota than lactitol at the identical dose regimen. Lactulose increased Bifidobacterium populations by 3.0 log units and Lactobacillus by 1.9 log units (both P < 0.01 vs. placebo), while decreasing Bacteroides by 4.1 log units, Clostridium by 2.3 log units, and coliforms by 1.8 log units [1]. By contrast, lactitol produced qualitatively similar but quantitatively less pronounced changes across all parameters; the authors explicitly concluded that 'lactulose and lactitol are not comparable in their effect on the colonic microflora' and 'neither compound is equipotent' [2]. Fecal pH decreased from 6.9 to 5.8 with lactulose (P < 0.01), accompanied by a 33% increase in acetic acid and 30% increase in lactic acid production [1].

gut microbiota prebiotic bifidobacteria lactitol comparator probiotic enhancement

Hepatic Encephalopathy: Lactulose Matches Neomycin Efficacy Without Ototoxicity or Nephrotoxicity Risk

In a large-scale randomized clinical study of 173 cirrhotic patients with hepatic encephalopathy, lactulose demonstrated therapeutic efficacy comparable to neomycin plus magnesium sulfate. Transitions from severe (grade 3–4) to grade 1 or 0 encephalopathy showed only a 0.17 non-significant difference favoring neomycin, and both treatments produced similar recovery rates from grade 1 encephalopathy and fatality rates [1]. However, neomycin carries well-documented risks of irreversible ototoxicity, nephrotoxicity, and enterocolitis, which are absent from the lactulose safety profile [2]. Lactulose reduces blood ammonia levels by 25–50% from baseline, with clinical improvement observed in approximately 75% of patients—a response rate at least as satisfactory as neomycin [3]. The AASLD 2014 guidelines recommend neomycin only as an alternative agent for overt hepatic encephalopathy specifically because of its adverse event profile [2].

hepatic encephalopathy neomycin comparator blood ammonia safety profile therapeutic equivalence

Prebiotic Fermentation Selectivity: Lactulose and Xylo-Oligosaccharides Yield the Highest Bifidobacterial Increases Among Commercial Prebiotics

A comparative in vitro fermentation study of commercial prebiotic oligosaccharides using pH-controlled anaerobic batch cultures inoculated with human fecal slurry demonstrated that xylo-oligosaccharides and lactulose produced the highest increases in bifidobacteria numbers among all tested substrates (FOS, inulin, GOS, IMO, XOS, lactulose) [1]. Additionally, short-chain fatty acid (SCFA) generation was highest on lactulose and GOS. A separate in vitro study by Gibson et al. showed that GOS, IMO, and lactulose demonstrated their greatest bifidogenic effect at colonic pH 6 and 2% (w/v) carbohydrate concentration—conditions that mimic the proximal colon environment—whereas FOS and inulin performed optimally at pH 6.8 and 1% (w/v), suggesting that lactulose is better adapted to the slightly more acidic colonic niche [2]. In human subjects, lactulose ingestion at 10 g/day for 6 weeks increased fecal bifidobacteria from 8.25 ± 0.53 to 9.54 ± 0.28 log CFU/g (P = 0.048), fulfilling the formal criteria for prebiotic classification [3].

prebiotic benchmarking bifidogenic potency FOS comparator GOS comparator inulin comparator

Colonic pH Dose-Response: 4-O-Hexopyranosylhex-2-ulofuranose Achieves Quantifiable, Dose-Dependent Luminal Acidification Relevant to Ammonia Trapping

The colonic acidification effect of lactulose has been quantified using radiotelemetry in human subjects. A daily oral dose of 30–40 g of lactulose decreased the pH of the proximal colon from 6.0 to 4.85 [1]. At a lower dose of 20 g/day (10 g bid for 4 weeks), fecal pH decreased from 6.9 to 5.8 (P < 0.01), with concomitant increases of 33% in acetic acid and 30% in lactic acid production [2]. At an even lower intake of 3 g/day over 2 weeks, mean fecal pH decreased from 7.0 to 6.4, demonstrating that acidification is dose-proportional across a 10-fold dosing range [3]. This pH reduction is the mechanistic basis for ammonia trapping in hepatic encephalopathy: at colonic pH < 6.0, NH₃ is protonated to NH₄⁺, which is membrane-impermeable and confined to the colonic lumen for fecal excretion [4].

colonic pH ammonia trapping dose-response radiotelemetry SCFA production

Optimized Application Scenarios for 4-O-Hexopyranosylhex-2-ulofuranose Based on Quantitative Differentiation Evidence


High-Precision Prebiotic Intervention Studies Requiring Minimal Confounding from Contaminant Sugars

Crystalline 4-O-hexopyranosylhex-2-ulofuranose (≥98% purity) is the preferred form for gut-microbiome research where contaminant sugars (lactose, galactose, epilactose) present in syrup at up to 33–50% of total mass can independently influence bacterial growth kinetics. The Ballongue data demonstrate that lactulose at 20 g/day increases Bifidobacterium by 3.0 log units [1]. Use of syrup at equivalent labeled lactulose content would introduce an additional 6–10 g of non-lactulose sugars per day, confounding interpretation of microbial shifts attributable specifically to lactulose fermentation. The crystalline form eliminates this variable, making it suitable for publication-quality prebiotic research [2].

Solid Oral Dosage Form Development for Hepatic Encephalopathy with Predictable Ammonia-Lowering Pharmacodynamics

The quantifiable colonic pH dose-response (30–40 g/day reduces proximal colon pH from 6.0 to 4.85) and the established 25–50% blood ammonia reduction at therapeutic doses [3] provide a pharmacodynamic framework for developing solid oral dosage forms (tablets, sachets, or capsules) using crystalline lactulose API. The crystalline powder's ≥98% purity, low hygroscopicity relative to syrup, and compatibility with direct compression excipients enable unit-dose packaging that addresses the patient compliance limitations of liquid syrup—particularly the excessively sweet taste and nausea reported in comparative trials against lactitol (P = 0.02 for tolerability) [4].

Symbiotic and Functional Food Formulations Targeting Maximal Bifidogenic and SCFA Output

Among commercially available prebiotics, lactulose and xylo-oligosaccharides produce the highest bifidobacterial increases, while lactulose and GOS generate the highest SCFA levels [5]. For symbiotic product developers seeking to combine a prebiotic with Bifidobacterium probiotic strains, crystalline lactulose offers a unique dual advantage: it maximally stimulates the growth of co-administered bifidobacteria while providing colonocytes with maximal SCFA energy substrate. The human evidence from Bouhnik et al. (bifidobacteria increase from 8.25 to 9.54 log CFU/g at 10 g/day, P = 0.048) provides a validated dosing benchmark for label claims [6].

API Procurement for Generic Pharmaceutical Development Requiring USP/EP/BP Pharmacopoeial Compliance

For generic pharmaceutical manufacturers developing lactulose-based drug products, crystalline lactulose meeting USP specifications (NLT 95% labeled lactulose, related compounds within pharmacopoeial limits) provides a procurement pathway with well-defined quality benchmarks [7]. The crystalline form enables accurate assay by HPLC with refractive index detection as per USP methodology (relative retention times: fructose 0.30, galactose 0.42, epilactose 0.85, lactulose 1.0, lactose 1.1; resolution between lactulose and lactose NLT 1.5) [8]. This analytical clarity is essential for regulatory dossier compilation and bioequivalence demonstration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-O-hexopyranosylhex-2-ulofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.